molecular formula C8H6N2O3 B2426222 2-Methyl-4-nitro-1,3-benzoxazole CAS No. 478553-83-2

2-Methyl-4-nitro-1,3-benzoxazole

Cat. No. B2426222
Key on ui cas rn: 478553-83-2
M. Wt: 178.147
InChI Key: XREFCVYBUYJUNP-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

To 2-amino-3-nitrophenol (6.17 g, 40.0 mmol) was added triethylorthoacetate (25.96 g, 160.0 mmol) and the mixture was heated at 100° C. for 12 h to give a dark red solution. Cooling to room temperature produced a crystalline mass which was filtered and washed with hexane to give compound 474A (6.78 g, 95%) as light maroon needles. HPLC: 98.1% at 1.86 min (retention time) (YMC S5 ODS column, 4.6×50 mm, eluting with 10–90% aqueous methanol over 4 min containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 179.08 [M+H]+.
Quantity
6.17 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
25.96 g
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:11].[CH2:12](C(CC)(CC)C([O-])([O-])[O-])[CH3:13]>>[CH3:12][C:13]1[O:11][C:3]2[CH:4]=[CH:5][CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
6.17 g
Type
reactant
Smiles
NC1=C(C=CC=C1[N+](=O)[O-])O
Name
triethylorthoacetate
Quantity
25.96 g
Type
reactant
Smiles
C(C)C(C([O-])([O-])[O-])(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a dark red solution
TEMPERATURE
Type
TEMPERATURE
Details
Cooling to room temperature
CUSTOM
Type
CUSTOM
Details
produced a crystalline mass which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Name
Type
product
Smiles
CC=1OC2=C(N1)C(=CC=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.78 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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